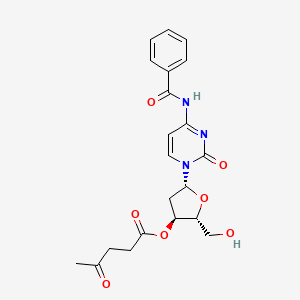
3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine is a protected nucleotide derivative and building block used in various scientific research applications. It is a modified form of 2’-deoxycytidine, where the hydroxyl group at the 3’ position is replaced with a levulinoyl group, and the amino group at the N position is substituted with a benzoyl group. This compound is often used in the synthesis of nucleic acid analogs and other biochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine typically involves the protection of the hydroxyl and amino groups of 2’-deoxycytidine. One common method includes the use of 2-N-palmitoyl-guanine and 3′5′-di-O-acetyl-4-N-benzoyl-2′-deoxycytidine as starting materials. These undergo a transglycosylation reaction in the presence of a Lewis acid and a silylating agent, followed by deprotection to yield the desired product .
Industrial Production Methods
Industrial production methods for 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine are not well-documented in the public domain. the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory settings, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or levulinoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can lead to deprotected nucleosides.
Applications De Recherche Scientifique
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based products and as a research tool in biochemical studies
Mécanisme D'action
The mechanism of action of 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The levulinoyl and benzoyl groups provide protection during synthesis and can be selectively removed to yield the active nucleoside. The compound targets specific enzymes involved in nucleic acid metabolism, affecting cellular processes such as replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine: Another protected nucleotide derivative with similar applications in nucleic acid synthesis.
2’-Deoxycytidine: The parent compound, which lacks the protective groups and is more reactive in biochemical processes.
Uniqueness
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine is unique due to its specific protective groups, which allow for selective reactions and modifications. This makes it a valuable tool in the synthesis of complex nucleic acid structures and in studying nucleic acid-related processes.
Propriétés
Formule moléculaire |
C21H23N3O7 |
|---|---|
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C21H23N3O7/c1-13(26)7-8-19(27)31-15-11-18(30-16(15)12-25)24-10-9-17(23-21(24)29)22-20(28)14-5-3-2-4-6-14/h2-6,9-10,15-16,18,25H,7-8,11-12H2,1H3,(H,22,23,28,29)/t15-,16+,18+/m0/s1 |
Clé InChI |
IPNXDJIALHBJKB-LZLYRXPVSA-N |
SMILES isomérique |
CC(=O)CCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)CCC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



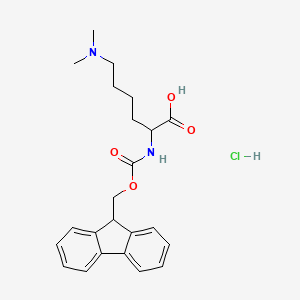
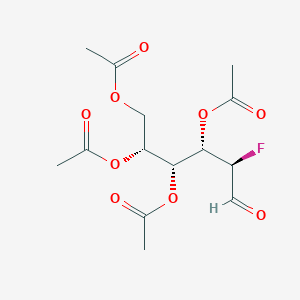
![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
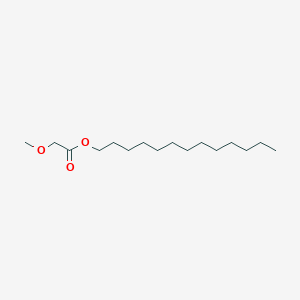
![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
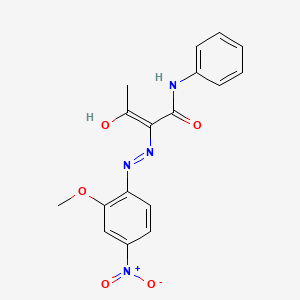

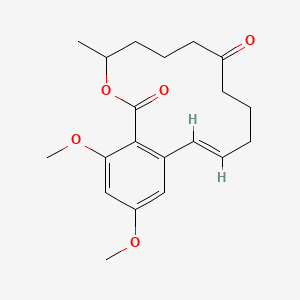
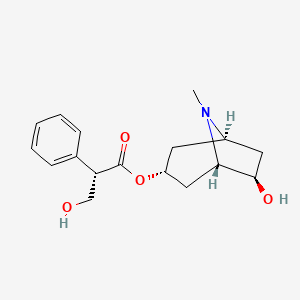
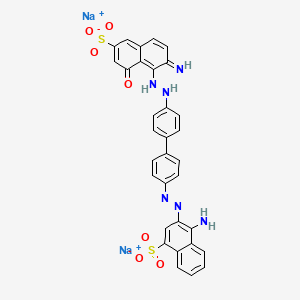

![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
